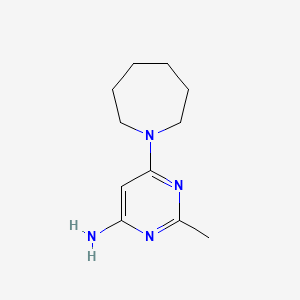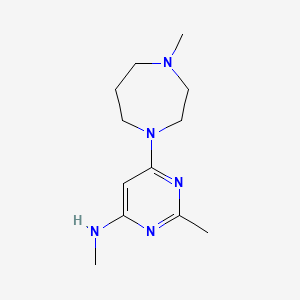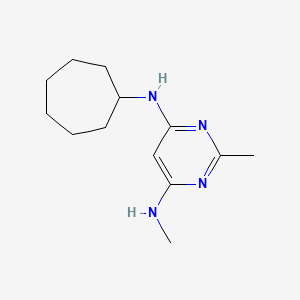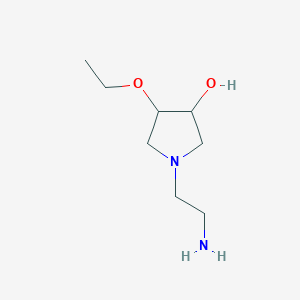
1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol
概要
説明
The compound “1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . The “1-(2-Aminoethyl)” part suggests the presence of an aminoethyl group attached to the first carbon of the pyrrolidine ring. The “4-ethoxypyrrolidin” part indicates an ethoxy group attached to the fourth carbon of the ring. The “3-ol” part suggests a hydroxyl group attached to the third carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a five-membered pyrrolidine ring, with an aminoethyl group attached to one carbon, an ethoxy group attached to another carbon, and a hydroxyl group attached to a third carbon .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The amino group could participate in reactions typical of amines, such as acid-base reactions. The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. It would be expected to have some degree of polarity due to the presence of the amino and hydroxyl groups, which could influence properties such as solubility .科学的研究の応用
Antibacterial Agents
- Pyridonecarboxylic acids with amino- and hydroxy-substituted cyclic amino groups, including analogues of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown more effectiveness than enoxacin, a known antibiotic (Egawa et al., 1984).
Imidazolidin-4-ones in Bioactive Oligopeptides
- Imidazolidin-4-ones, which can be synthesized using compounds like this compound, are used as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect N-terminal amino acids against hydrolysis (Ferraz et al., 2007).
Synaptic and Amino Acid Induced Excitation
- 1-Hydroxy-3-aminopyrrolid-2-one (HA-966), a related compound, has been investigated for its effects on synaptic and chemically excited neurons in the cuneate nucleus of the cat. This research provides insights into the neurological actions of similar compounds (Davies & Watkins, 1973).
Synthesis of Syn/Anti-1,3-Amino Alcohols
- A novel method for asymmetric synthesis of syn/anti-1,3-amino alcohols, involving the use of compounds like this compound, has been described. This method is significant for the synthesis of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Synthesis of 2-Arylpyrrolidine-1-Carboxamides
- A novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, involving acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlights the versatility of pyrrolidine derivatives (Smolobochkin et al., 2017).
Antitumor Agents
- Certain 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to this compound, have been found to possess cytotoxic activity against tumor cell lines. These findings indicate potential applications in cancer therapy (Tomita et al., 2002).
Synthesis of N-(ferrocenyl)naphthoyl Amino Acid Esters
- The synthesis of N-(ferrocenyl)naphthoyl amino acid esters, which include pyrrolidine derivatives, has been explored for their anticancer properties. These compounds have shown significant anti-proliferative effects in various cancer cell lines (Mooney et al., 2010).
作用機序
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. These proteins are often referred to as the compound’s “targets”. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
A compound’s mode of action refers to how it interacts with its target. This could involve binding to a specific site on the target protein, altering the protein’s shape or function, or preventing other molecules from interacting with the target .
Biochemical Pathways
Compounds can affect various biochemical pathways within the body. For example, they might inhibit or enhance the activity of enzymes involved in these pathways, leading to changes in the production of certain molecules or the rate of certain reactions .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can greatly influence a compound’s bioavailability, or the amount of the compound that is able to reach its target and exert an effect .
Result of Action
The result of a compound’s action can vary widely depending on its target and mode of action. This could range from changes in cellular function to alterations in an organism’s overall physiology .
Action Environment
Various environmental factors can influence a compound’s action, efficacy, and stability. These might include the pH of the environment, the presence of other compounds, and physical factors like temperature and pressure .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVBUYQOFVNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


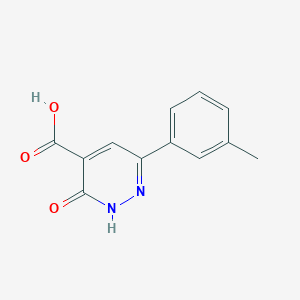
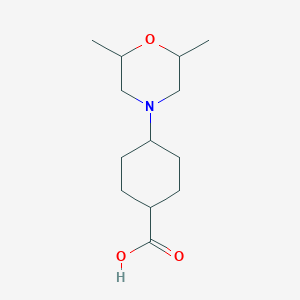


![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
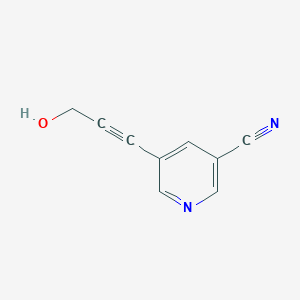
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
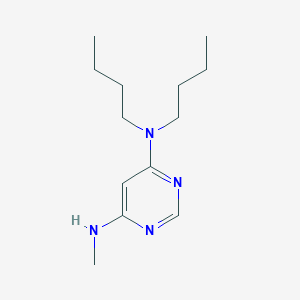
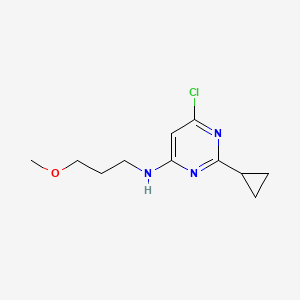
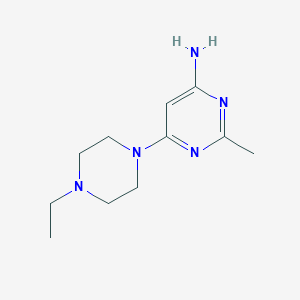
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
